

Aderbasib Overview and Quantitative Data

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Aderbasib

CAS No.: 791828-58-5

Cat. No.: S547911

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The table below summarizes the key characteristics of **Aderbasib** based on available research data.

Parameter	Description
Synonyms	INCB007839; INCB7839 [1]
Molecular Weight	416.47 [1]
CAS No.	791828-58-5 [1]
Targets	Potent, low nanomolar inhibitor of ADAM10 and ADAM17 [1] [2]
Administration	Orally active [1] [2]
Primary Investigated Cancers	Gliomas, Colorectal Cancer (CRC) metastasis, HER2+ breast cancer, diffuse large B-cell non-Hodgkin lymphoma [1] [3] [2]

Detailed In Vivo Protocols in Mice

Here are the methodologies for key animal studies demonstrating **Aderbasib**'s efficacy.

Protocol 1: Inhibition of Pediatric Glioblastoma Growth

This protocol details the use of **Aderbasib** in an orthotopic xenograft model of pediatric glioblastoma (SU-pcGBM2) [1].

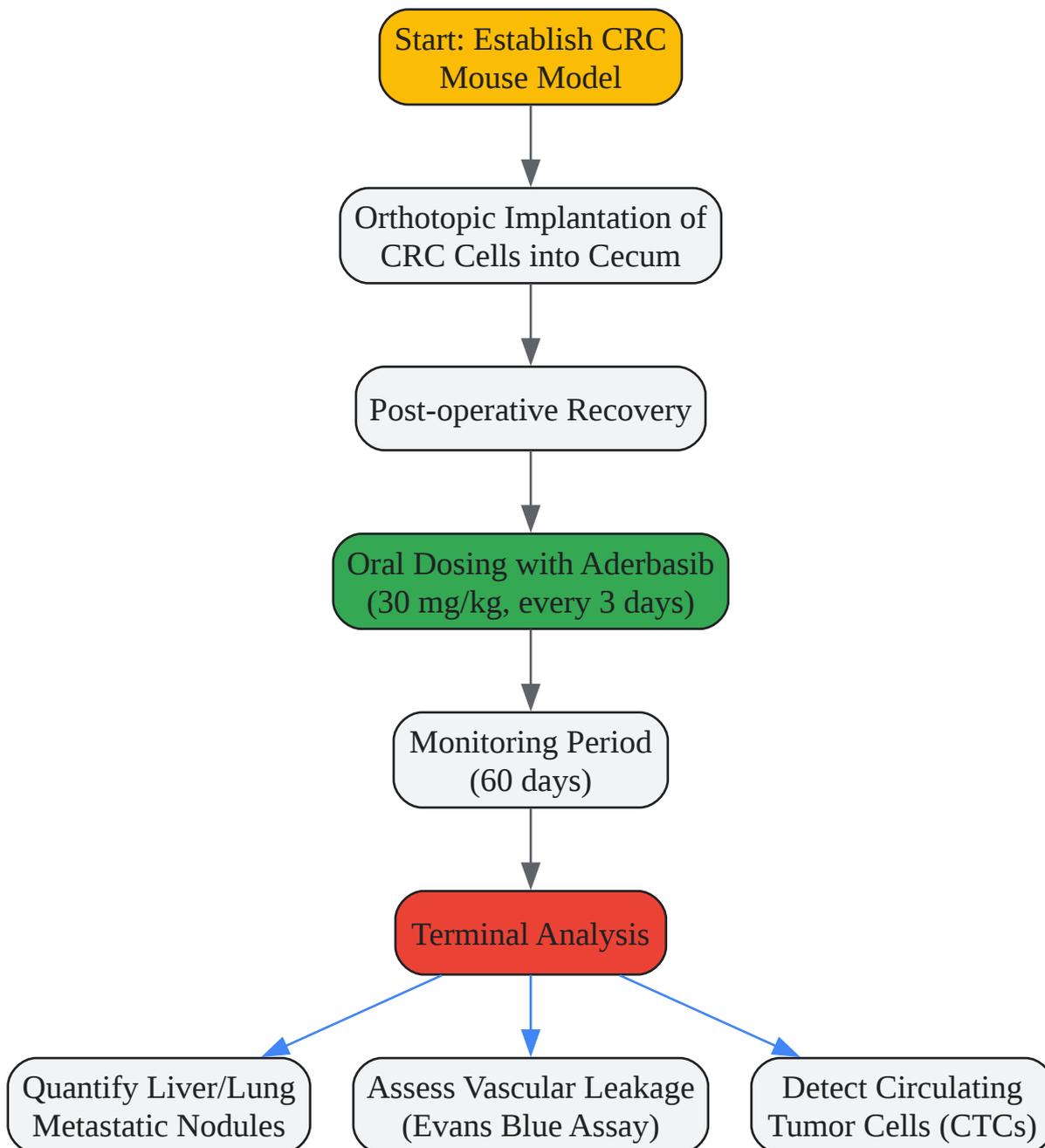
- **Animal Model:** NSG mice [1].
- **Dosage & Formulation:** 50 mg/kg [1].
 - The inhibitor was formulated in **2% DMSO, 2% Tween 80, 48% PEG300, 48% water** for administration [1].
- **Route of Administration:** Intraperitoneal injection [1].
 - *Note: While the source specifies intraperitoneal injection, **Aderbasib** is documented as orally active. This protocol may reflect a specific experimental design. Oral gavage would be the standard route for oral administration studies.* [1] [2]
- **Dosing Schedule:** 5 days per week for a total of 2 weeks, beginning four weeks after tumor implantation [1].
- **Key Result:** The treatment **robustly inhibited the growth** of pediatric glioblastoma orthotopic xenografts [1].

Protocol 2: Inhibition of Colorectal Cancer (CRC) Metastasis

This protocol outlines the application of **Aderbasib** to suppress hematogenous metastasis in a CRC model [3].

- **Animal Model:** Six-week-old male athymic BALB/c-nu/nu mice [3].
- **Tumor Model:** CRC cells were implanted into the cecal mesentery to establish an orthotopic model [3].
- **Dosage & Formulation:** 30 mg/kg [3].
- **Route of Administration:** Oral gavage (PO) [3].
- **Dosing Schedule:** Administered every three days following CRC cell implantation [3].
- **Key Result:** **Aderbasib**, alongside another selective ADAM17 inhibitor (JG26), **significantly reduced CRC metastasis in vivo** [3].

The following diagram illustrates the experimental workflow for the colorectal cancer metastasis study, which includes the oral administration of **Aderbasib**.



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Context on ADAM17 as a Therapeutic Target

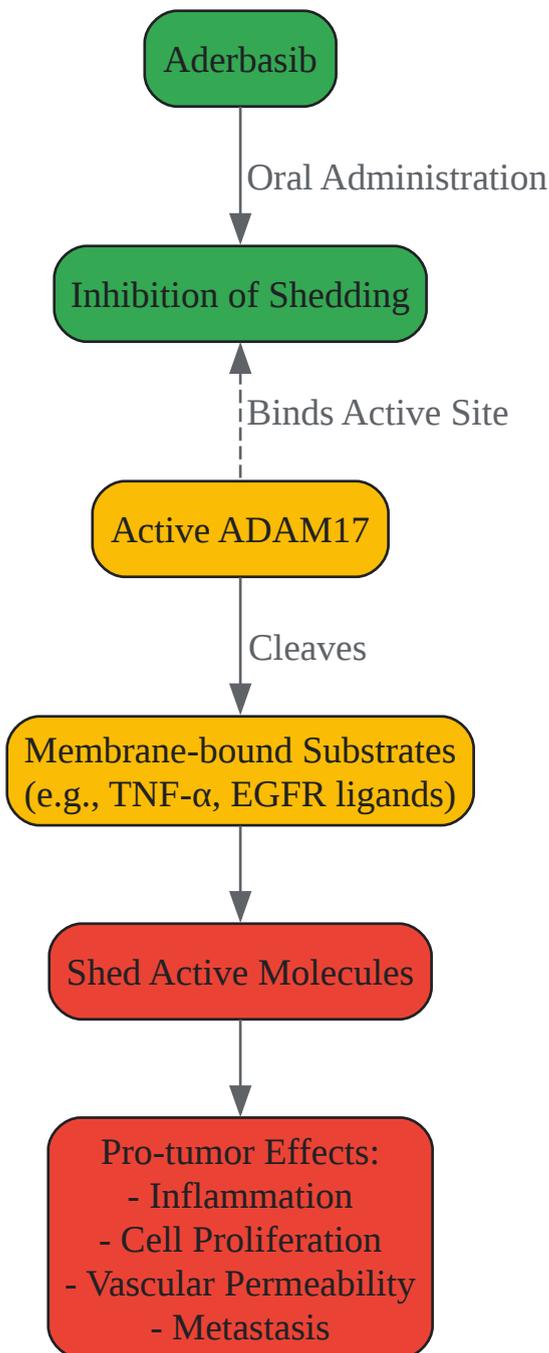
Understanding the biological target of **Aderbasib** is crucial for interpreting its mechanism of action.

- **Function of ADAM17:** ADAM17 is a transmembrane protease that sheds (cleaves) over 80 membrane-bound proteins [4] [5]. Its key substrates include **TNF- α** , the **IL-6 receptor**, and ligands of

the **Epidermal Growth Factor Receptor (EGFR)** [4] [5]. This activity regulates critical processes like immunity, inflammation, and cell proliferation [4] [5].

- **Role in Disease:** Dysregulation of ADAM17 is implicated in the pathogenesis of various diseases, including **inflammatory disorders, cancer, cardiovascular, and neurodegenerative diseases** [4] [5]. In cancer, it can promote tumor progression and metastasis by releasing growth factors and enhancing vascular permeability [3].
- **Mechanism of Aderbasib:** As a hydroxamate-based inhibitor, **Aderbasib** is predicted to act by **binding to the zinc ion in the active site** of the ADAM17 metalloprotease domain, thereby inhibiting its proteolytic activity [1] [2].

The diagram below summarizes the role of ADAM17 in cancer progression and the inhibitory action of **Aderbasib**.



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Important Considerations for Researchers

- **Formulation is Key:** The provided formulation (2% DMSO, 2% Tween 80, 48% PEG300, 48% water) is critical for ensuring the compound's solubility and bioavailability in animal studies [1].

- **Dose-Dependent Effects:** The cited studies use specific doses (50 mg/kg IP, 30 mg/kg PO). Researchers should conduct their own dose-ranging studies to determine the optimal efficacy and toxicity profile for their specific disease model.
- **Dual Inhibitor Activity:** Remember that **Aderbasib** inhibits both ADAM10 and ADAM17 [1] [2]. The observed phenotypic results could be due to the inhibition of either or both proteases, which may require further investigation to deconvolute.

I hope these application notes and protocols provide a solid foundation for your research planning. Should you require further clarification on specific experimental details, feel free to ask.

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References

1. Aderbasib (INCB007839) | ADAM10/17 Inhibitor [medchemexpress.com]
2. Aderbasib is a Highly Potent and Orally Active Inhibitor of ... [medchemexpress.com]
3. Tumor-derived exosomal ADAM17 promotes pre-metastatic ... [jccr.biomedcentral.com]
4. ADAM17 as a promising therapeutic target - PubMed Central [pmc.ncbi.nlm.nih.gov]
5. ADAM17 as a promising therapeutic target: from structural ... [frontiersin.org]

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